GDC-0810, also known as GDC-0810, is a novel, non-steroidal, orally bioavailable compound that acts as a selective estrogen receptor degrader (SERD). [, , , , ] Developed by Genentech for the treatment of estrogen receptor-positive (ER+) breast cancer, [, , , , , , ] it represents a promising therapeutic strategy for this disease. [, ] This analysis focuses solely on its scientific research applications, excluding any discussion of drug dosage or side effects.
Brilanestrant, also known by its developmental names GDC-0810 and ARN-810, is a nonsteroidal compound primarily investigated for its role as a selective estrogen receptor modulator and selective estrogen receptor degrader. Its chemical formula is . Brilanestrant is particularly relevant in the treatment of estrogen receptor-positive breast cancer, where it functions by inducing a conformational change in the estrogen receptor, leading to its degradation and thus reducing the receptor's activity in cancer cells .
Brilanestrant belongs to a class of compounds known as selective estrogen receptor degraders (SERDs). This classification distinguishes it from selective estrogen receptor modulators (SERMs) due to its unique mechanism of action that not only blocks but also degrades estrogen receptors. This compound is being extensively studied in clinical trials for its efficacy against breast cancers that have developed resistance to conventional therapies .
The synthesis of brilanestrant involves several key steps that modify existing selective estrogen receptor modulators to enhance their pharmacokinetic properties. The process typically begins with simpler organic compounds, where structural modifications are made, such as substituting functional groups to improve solubility and bioavailability. One notable method includes altering the structure of GW5638 by replacing a benzene ring with an indazole moiety .
Brilanestrant's molecular structure reveals its complexity and functionality. The compound features a unique arrangement that allows it to effectively bind to estrogen receptors.
Brilanestrant undergoes various chemical reactions during its synthesis and metabolism.
Brilanestrant operates through a dual mechanism:
Brilanestrant displays several notable physical and chemical properties that contribute to its function as a therapeutic agent.
Brilanestrant is primarily being explored for applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: